Talampanel Talampanel Talampanel is a member of benzodioxoles.
Talampanel is a substance that is being studied in the treatment of brain tumors and other brain disorders, such as epilepsy and Parkinson disease. It is a type of AMPA receptor antagonist.
Talampanel is a synthetic derivative of dioxolo-benzodiazepine with anti-seizure activity. Talampanel antagonizes the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate excitatory amino acid receptors and may inhibit the growth of gliomas by interfering with neurotransmitters involved in brain tumor growth. This agent may also protect against traumatic brain injury.
Brand Name: Vulcanchem
CAS No.: 161832-65-1
VCID: VC0544471
InChI: InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
SMILES: CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

Talampanel

CAS No.: 161832-65-1

Cat. No.: VC0544471

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Talampanel - 161832-65-1

Specification

Description Talampanel is a member of benzodioxoles.
Talampanel is a substance that is being studied in the treatment of brain tumors and other brain disorders, such as epilepsy and Parkinson disease. It is a type of AMPA receptor antagonist.
Talampanel is a synthetic derivative of dioxolo-benzodiazepine with anti-seizure activity. Talampanel antagonizes the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate excitatory amino acid receptors and may inhibit the growth of gliomas by interfering with neurotransmitters involved in brain tumor growth. This agent may also protect against traumatic brain injury.
CAS No. 161832-65-1
Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name 1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone
Standard InChI InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
Standard InChI Key JACAAXNEHGBPOQ-LLVKDONJSA-N
Isomeric SMILES C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
SMILES CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Canonical SMILES CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Appearance White solid powder

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